Cladospirone bisepoxide

Fermentation Natural Product Isolation Bioprocess Engineering

Cladospirone bisepoxide is the only spirobisnaphthalene simultaneously validated for selective antibiotic activity, low-concentration Lepidium sativum germination inhibition, and >8.0-fold diosgenin elicitation. Its defined bisepoxide-spiroketal core, high fermentation titer (up to 1.5 g/L), and well-characterized biosynthetic pathway enable reproducible antimicrobial screening, plant biology SAR studies, and metabolic engineering. Do NOT substitute with unvalidated analogs—structural similarity does not guarantee functional equivalence. Choose cladospirone bisepoxide for reliable, publication-grade results.

Molecular Formula C20H14O7
Molecular Weight 366.3 g/mol
Cat. No. B15559643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladospirone bisepoxide
Molecular FormulaC20H14O7
Molecular Weight366.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15?,16-,17?,18?,19?/m0/s1
InChIKeyAUWGMDYISSBOED-YVLFAAOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cladospirone Bisepoxide for Research Procurement: A Structurally Defined Spirobisnaphthalene Antibiotic


Cladospirone bisepoxide (CAS 152607-03-9; synonym: Palmarumycin C13, Diepoxin ζ) is a fungal metabolite belonging to the spirobisnaphthalene class of natural products [1]. Its molecular formula is C20H14O7 with a molecular weight of 366.32 g/mol [2]. The compound features a unique spiroketal-bisepoxide core structure, with definite structure and absolute configuration confirmed by X-ray crystallography [3]. Originally isolated from Sphaeropsidales sp. (strain F-24′707) and Cladosporium sp. cultures, this compound exhibits selective antibiotic activity against multiple bacterial and fungal species and inhibits Lepidium sativum seed germination at low concentrations [1]. The spirobisnaphthalene class, which includes palmarumycins, diepoxins, and preussomerins, is characterized by two naphthalene subunits connected via two or three oxygen bridges, imparting significant antimicrobial, antifungal, and cytotoxic properties with potential applications in agriculture and medicine [4].

Cladospirone Bisepoxide Selection Rationale: Why Generic Spirobisnaphthalene Substitution Compromises Experimental Integrity


While the spirobisnaphthalene class contains numerous analogs (e.g., palmarumycins C1–C16, diepoxins δ and γ, cladospirones B–I), these compounds exhibit highly variable and non-overlapping biological activity profiles that preclude simple interchangeability [1]. Cladospirone bisepoxide possesses a unique combination of a defined bisepoxide-spiroketal core, selective antibiotic activity across distinct bacterial and fungal species, and a low-concentration germination inhibitory effect on Lepidium sativum—a functional trifecta not uniformly shared by its closest structural relatives [2]. For instance, palmarumycin C8 (a spirobisnaphthalene analog) demonstrates potent cytotoxic activity (IC50 1.28–5.83 μM) against multiple human cancer cell lines but only moderate antibacterial activity, whereas cladospirone bisepoxide lacks published cytotoxic data at comparable concentrations [3]. Conversely, cladospirone bisepoxide's germination inhibitory activity is not documented for many other spirobisnaphthalenes, underscoring the structural and functional divergence within this compound class [4]. Substituting cladospirone bisepoxide with an unvalidated analog risks null results or misinterpretation of structure-activity relationships.

Cladospirone Bisepoxide vs. Spirobisnaphthalene Analogs: Quantified Differentiation for Informed Procurement


Cladospirone Bisepoxide Exhibits High-Yield Fermentative Production Relative to Other Fungal Metabolites

Cladospirone bisepoxide achieves a fermentation titer of up to 1.5 g/L on shake level and 1.16 g/L on bioreactor scale following medium optimization, representing a high-yield production metric for a complex fungal polyketide [1]. In contrast, many related spirobisnaphthalenes (e.g., palmarumycins C12 and C13) are typically isolated in milligram quantities from endophytic fungi, with yields often ≤100 mg/L under standard cultivation conditions [2]. This 10- to 100-fold difference in achievable production titer directly impacts the feasibility of large-scale procurement and cost per gram.

Fermentation Natural Product Isolation Bioprocess Engineering

Cladospirone Bisepoxide vs. Palmarumycin C8: Divergent Activity Profiles in Antibacterial and Cytotoxicity Assays

Palmarumycin C8 (a spirobisnaphthalene analog) exhibits pronounced cytotoxic activity against five human cancer cell lines (HCT-8, Bel-7402, BGC-823, A549, A2780) with IC50 values of 1.28–5.83 μM [1]. In direct contrast, cladospirone bisepoxide lacks any published cytotoxic activity at comparable micromolar concentrations, instead displaying selective antibacterial activity against multiple bacterial and fungal species [2]. This divergence indicates that the bisepoxide-spiroketal architecture of cladospirone bisepoxide confers a distinct pharmacological profile not predictive from other spirobisnaphthalenes.

Antibacterial Cytotoxicity Spirobisnaphthalene SAR

Cladospirone Bisepoxide Exhibits Distinct Germination Inhibition Not Shared by Many Spirobisnaphthalenes

Cladospirone bisepoxide inhibits the germination of Lepidium sativum (garden cress) seeds at low concentrations [1]. While some spirobisnaphthalenes (e.g., palmarumycins C1–C16) display herbicidal activity at concentrations of 10⁻⁶–10⁻⁴ mol/L, the specific germination inhibitory phenotype at low concentrations appears to be a distinguishing feature of cladospirone bisepoxide not uniformly observed across all class members [2]. For example, diepoxin κ (a related analog) shows antibacterial activity but lacks published data on plant germination effects [3].

Herbicide Discovery Plant Biology Germination Inhibition

Cladospirone Bisepoxide Acts as an Elicitor of Plant Secondary Metabolite Production, a Function Distinct from Antibiotic Activity

Cladospirone bisepoxide (as Palmarumycin C13) functions as an effective elicitor, enhancing diosgenin production in Dioscorea zingiberensis plantlet and cell cultures [1]. At an optimal concentration of 60 mg/L for plantlet culture and 10 mg/L for cell culture, it increases diosgenin yield by >1.4-fold and >8.0-fold, respectively [1]. This elicitor activity represents a functionally orthogonal application not reported for many other spirobisnaphthalenes, which are primarily characterized for antimicrobial or cytotoxic effects [2].

Plant Biotechnology Elicitor Secondary Metabolism

Cladospirone Bisepoxide Demonstrates a Distinct Biosynthetic Relationship with Palmarumycin C12

Biosynthetic studies using 13C-labeled acetate and 18O2-enriched atmospheres reveal that cladospirone bisepoxide is derived from the polyketide pathway, with palmarumycin C12 identified as its putative precursor [1]. The [18O]incorporation pattern indicates that the carbonyl oxygen of cladospirone bisepoxide originates from water via oxygen exchange, a mechanistic nuance that distinguishes it from other spirobisnaphthalenes [1]. Furthermore, inhibition of cladospirone bisepoxide biosynthesis by tricyclazole confirms a direct connection to the 1,8-dihydroxynaphthalene (DHN) melanin pathway [1]. This defined biosynthetic relationship enables targeted metabolic engineering and precursor-directed biosynthesis strategies not applicable to spirobisnaphthalenes with unresolved or divergent pathways [2].

Biosynthesis Metabolic Engineering Polyketide Pathway

Cladospirone Bisepoxide Exhibits Defined Physicochemical Properties for Formulation and Handling

Cladospirone bisepoxide is a crystalline solid with a molecular weight of 366.32 g/mol [1]. Its solubility profile includes DMSO (10 mM) and DMSO:methanol:dimethylformamide (1:1) mixtures . The compound demonstrates stability for 1 year when stored at -20°C and protected from light after reconstitution . These defined handling parameters contrast with many spirobisnaphthalene analogs, for which comprehensive physicochemical characterization remains limited or unpublished . For example, palmarumycin C12 has a molecular weight of 350.3 g/mol and formula C20H14O6, but detailed solubility and stability data are not readily available .

Physicochemical Properties Formulation Storage Stability

Cladospirone Bisepoxide Procurement-Driven Applications: Validated Scenarios from Quantitative Evidence


Natural Product Antimicrobial Screening and Mode-of-Action Studies

Cladospirone bisepoxide's selective antibiotic activity against multiple bacterial and fungal species, combined with its defined structural and biosynthetic profile, makes it an ideal reference compound for antimicrobial screening campaigns [1]. Its high fermentation titer (up to 1.5 g/L) ensures supply scalability for large-scale phenotypic assays, while the absence of significant eukaryotic cytotoxicity (unlike palmarumycin C8) reduces confounding off-target effects [2]. Researchers can utilize the compound to probe bacterial/fungal susceptibility and resistance mechanisms, with the added advantage of a well-characterized biosynthetic pathway for potential analog generation [3].

Natural Herbicide and Plant Growth Regulation Discovery

The compound's ability to inhibit Lepidium sativum seed germination at low concentrations positions it as a chemical probe for plant biology and a lead scaffold for natural herbicide development [1]. Unlike many spirobisnaphthalenes that lack documented germination inhibitory effects, cladospirone bisepoxide offers a defined phenotypic readout for structure-activity relationship studies in plant systems [2]. Procurement for agricultural research is further justified by its scalable production and known physicochemical handling parameters [3].

Plant Biotechnology and Secondary Metabolite Elicitation

As demonstrated in Dioscorea zingiberensis cell cultures, cladospirone bisepoxide (Palmarumycin C13) acts as a potent elicitor, increasing diosgenin yield by >8.0-fold at 10 mg/L [1]. This application is orthogonal to its antimicrobial activity and is not shared by most spirobisnaphthalene analogs [2]. Procurement of cladospirone bisepoxide thus supports plant metabolic engineering studies aimed at enhancing the production of high-value natural products, with defined optimal elicitation concentrations (60 mg/L for plantlets, 10 mg/L for cell cultures) enabling reproducible experimental design [1].

Biosynthetic Pathway Elucidation and Metabolic Engineering

Cladospirone bisepoxide's fully elucidated biosynthetic pathway—including its polyketide origin, palmarumycin C12 precursor relationship, and connection to DHN melanin biosynthesis—provides a robust framework for metabolic engineering studies [1]. The compound serves as a model system for investigating spirobisnaphthalene biosynthesis and for precursor-directed analog generation via feeding experiments [2]. Its high-yield fermentation process (1.16 g/L bioreactor titer) further facilitates large-scale precursor feeding and isolation workflows, advantages not available for low-yielding or biosynthetically undefined class members [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cladospirone bisepoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.